2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
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Overview
Description
2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8Br2N. It is a derivative of acetonitrile, featuring two bromine atoms and a methyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile typically involves the reaction of 1-bromo-4-(bromomethyl)-2-methylbenzene with sodium cyanide. The reaction proceeds under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Material: 1-bromo-4-(bromomethyl)-2-methylbenzene
Reagent: Sodium cyanide (NaCN)
Conditions: The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, and mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents like ether, and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents like water or acetone, and controlled temperatures.
Major Products Formed
Substitution: Products with nucleophiles replacing the bromine atoms.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Carboxylic acids formed from the oxidation of the methyl group.
Scientific Research Applications
2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The bromine atoms and nitrile group play crucial roles in its binding affinity and reactivity with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3-methylphenyl)acetonitrile: Lacks the second bromine atom, which may affect its reactivity and binding properties.
2-(4-Bromo-3-methylphenyl)ethanamine: Contains an amine group instead of a nitrile, leading to different chemical behavior and applications.
2-(4-Bromo-3-methylphenyl)acetic acid: Features a carboxylic acid group, making it more acidic and suitable for different reactions.
Uniqueness
2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile is unique due to the presence of two bromine atoms and a nitrile group, which confer distinct reactivity and binding characteristics. These features make it valuable in specific synthetic and medicinal applications .
Properties
IUPAC Name |
2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPMUYRZDHBOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C#N)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557968-58-7 |
Source
|
Record name | 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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